![molecular formula C22H18 B162261 1,3-Bis[(Z)-styryl]benzene CAS No. 1725-77-5](/img/structure/B162261.png)
1,3-Bis[(Z)-styryl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(Z)-styryl]benzene is an organic compound characterized by its unique structure, consisting of a benzene ring substituted with two styryl groups in the meta positions. This compound is known for its interesting photophysical properties and has been studied for various applications in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(Z)-styryl]benzene typically involves the Wittig reaction, where a benzaldehyde derivative reacts with a phosphonium ylide to form the desired styrylbenzene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反応の分析
Types of Reactions
1,3-Bis[(Z)-styryl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 1,3-Bis[(Z)-styryl]benzene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated systems and their electronic properties.
Biology and Medicine
While not extensively studied in biology and medicine, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.
Industry
In industry, this compound is of interest for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which 1,3-Bis[(Z)-styryl]benzene exerts its effects is primarily related to its ability to participate in π-conjugation. This allows the compound to absorb and emit light, making it useful in photophysical applications. The molecular targets and pathways involved are typically related to its interaction with light and subsequent electronic transitions.
類似化合物との比較
Similar Compounds
(E,E)-m-Distyrylbenzene: A geometric isomer with different photophysical properties.
(Z,Z)-p-Distyrylbenzene: A positional isomer with the styryl groups in the para positions.
(E,E)-p-Distyrylbenzene: Another geometric and positional isomer.
Uniqueness
1,3-Bis[(Z)-styryl]benzene is unique due to its specific geometric configuration and substitution pattern, which influence its electronic properties and reactivity. This makes it distinct from its isomers and other related compounds.
特性
CAS番号 |
1725-77-5 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
1,3-bis[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15- |
InChIキー |
BJZZCHRYTNIBCS-RYOQUFEFSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C\C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



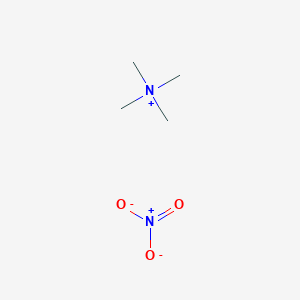


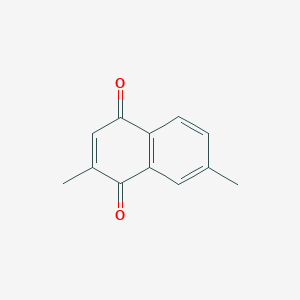

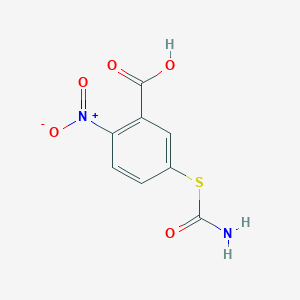
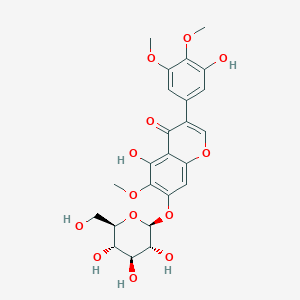
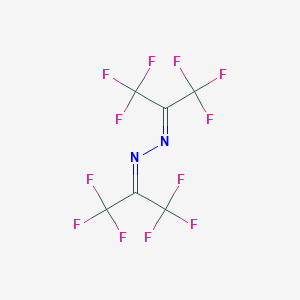


![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
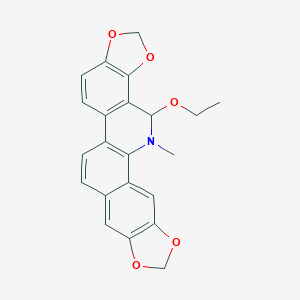
![4-tert-Butyl-calix[4]arene tetra-N-propyl ether](/img/structure/B162207.png)
